molecular formula C29H32N6O4S B1680412 Quizartinib CAS No. 950769-58-1

Quizartinib

Cat. No. B1680412
M. Wt: 560.7 g/mol
InChI Key: CVWXJKQAOSCOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quizartinib, also known as AC220 or Vanflyta, is an oral, highly potent, and selective next-generation FLT3 inhibitor . It is used in combination with other medicines (e.g., cytarabine, anthracycline) and alone as maintenance therapy to treat acute myeloid leukemia in patients with a FLT3-ITD mutation . It was approved for medical use in Japan in October 2019, in the United States in July 2023, and the European Union in November 2023 .


Molecular Structure Analysis

Quizartinib is a small molecule inhibitor of the receptor tyrosine kinase FLT3 . Its molecular formula is C29H32N6O4S, and its molecular weight is 560.67 g/mol . Quizartinib and its major active metabolite, AC886, bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity .


Chemical Reactions Analysis

Quizartinib works by inhibiting FLT3 kinase activity, thereby preventing further autophosphorylation, which leads to cell proliferation . It is well-absorbed and undergoes extensive metabolism in the liver, primarily through the CYP3A4 enzyme .


Physical And Chemical Properties Analysis

Quizartinib has a molecular formula of C29H32N6O4S and a molecular weight of 560.67 g/mol . More detailed physical and chemical properties were not found in the search results.

properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWXJKQAOSCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241746
Record name Quizartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies.
Record name Quizartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Quizartinib

CAS RN

950769-58-1
Record name Quizartinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950769-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizartinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quizartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quizartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIZARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

reacting 7-(2-morpholin-4-yl-ethoxy)-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole (VIII) with a 5-tert-butylisoxazol-3-ylcarbamate derivative (X) to yield N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzo-thiazol-2-yl]phenyl}urea (I); and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-tert-butylisoxazol-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quizartinib
Reactant of Route 2
Reactant of Route 2
Quizartinib
Reactant of Route 3
Reactant of Route 3
Quizartinib
Reactant of Route 4
Reactant of Route 4
Quizartinib
Reactant of Route 5
Reactant of Route 5
Quizartinib
Reactant of Route 6
Quizartinib

Citations

For This Compound
4,680
Citations
JE Cortes, MS Tallman, GJ Schiller… - Blood, The Journal …, 2018 - ashpublications.org
… of response) of single-agent oral quizartinib dihydrochloride. Allelic frequency of at least 10… quizartinib 30 mg also supports further investigation of treatment with quizartinib 60 mg/day. …
Number of citations: 135 ashpublications.org
SA Wander, MJ Levis, AT Fathi - Therapeutic advances in …, 2014 - journals.sagepub.com
Acute myeloid leukemia remains associated with poor outcomes despite advances in our understanding of the complicated molecular events driving leukemogenesis and malignant …
Number of citations: 209 journals.sagepub.com
F Zhou, Z Ge, B Chen - Drug design, development and therapy, 2019 - Taylor & Francis
… of quizartinib, and the mechanisms of resistance to quizartinib… quizartinib and recommend crucial approaches of quizartinib … quizartinib and suggest critical approaches of quizartinib in …
Number of citations: 40 www.tandfonline.com
M Levis - Future oncology, 2014 - Future Medicine
… quizartinib and other FLT3 inhibitors, Box 1 lists kinases with binding constants that fall within a fivefold range of the K d of quizartinib, … [31,32], and quizartinib would be predicted to have …
Number of citations: 53 www.futuremedicine.com
JE Cortes, S Khaled, G Martinelli, AE Perl… - The lancet …, 2019 - thelancet.com
… We aimed to assess whether single-agent quizartinib, an oral, highly potent and selective type II FLT3 inhibitor, improves overall survival versus salvage chemotherapy. …
Number of citations: 392 www.thelancet.com
MJ Levis, AE Perl, H Dombret, H Döhner, B Steffen… - Blood, 2012 - Elsevier
… Quizartinib (AC220) is an oral FLT3 receptor tyrosine kinase … the efficacy and safety of quizartinib monotherapy in FLT3-ITD … Pts received quizartinib at a starting dose of 90 mg/day (…
Number of citations: 182 www.sciencedirect.com
JE Cortes, H Kantarjian, JM Foran… - Journal of clinical …, 2013 - ncbi.nlm.nih.gov
… In this report, we present the results of a phase 1 study of quizartinib in patients with relapsed or refractory AML enrolled irrespective of FLT3-ITD status. … Patients dosed with …
Number of citations: 414 www.ncbi.nlm.nih.gov
JE Cortes, AE Perl, H Dombret, S Kayser, B Steffen… - Blood, 2012 - Elsevier
… Quizartinib (AC220) is an oral FLT3 receptor tyrosine kinase … the efficacy and safety of quizartinib monotherapy in FLT3-ITD … Pts received quizartinib at a starting dose of 90 mg/day (…
Number of citations: 156 www.sciencedirect.com
J Cortes, AE Perl, H Döhner, H Kantarjian… - The Lancet …, 2018 - thelancet.com
… safety of single-agent quizartinib in patients with relapsed or … Patients received quizartinib once daily as an oral solution; … who received at least one dose of quizartinib (ie, the intention-to…
Number of citations: 239 www.thelancet.com
TM Cooper, J Malvar, J Cassar, E Eckroth, R Sposto… - Blood, 2013 - Elsevier
Background AC220 is a novel class III receptor tyrosine kinase (RTK) inhibitor that is potent and highly selective for mutant and wild type (WT) FLT3 with lower activity against other …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.